4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde
Description
4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde is a benzaldehyde derivative functionalized with a di-substituted biphenylamino group at the para position. This structure combines electron-donating biphenylamino groups with an electron-withdrawing aldehyde moiety, making it valuable in materials science, particularly in coordination chemistry and optoelectronic applications. The aldehyde group enables covalent or coordination-based polymerization, while the biphenylamino groups enhance charge transport properties .
Properties
Molecular Formula |
C31H23NO |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-(4-phenyl-N-(4-phenylphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C31H23NO/c33-23-24-11-17-29(18-12-24)32(30-19-13-27(14-20-30)25-7-3-1-4-8-25)31-21-15-28(16-22-31)26-9-5-2-6-10-26/h1-23H |
InChI Key |
GRGKLHKEELCDHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Formylation of Triphenylamine
Triphenylamine undergoes formylation at the para-position using the Vilsmeier-Haack reagent (POCl₃/DMF) to yield 4-(diphenylamino)benzaldehyde.
Reaction Conditions :
Iodination of 4-(Diphenylamino)benzaldehyde
The formylated product is iodinated using KI and KIO₃ in acetic acid to introduce iodine atoms at the para-positions.
Reaction Conditions :
-
Reagents : KI (2 g, 11.9 mmol), KIO₃ (1.91 g, 9.2 mmol), glacial acetic acid
-
Temperature : 80°C → 100°C (4 hours)
Mechanistic Insight :
Iodination proceeds via electrophilic aromatic substitution, facilitated by the electron-donating triphenylamine group.
Suzuki-Miyaura Coupling for Biphenyl Attachment
Standard Protocol
The iodinated intermediate reacts with phenylboronic acid under palladium catalysis to form the target compound.
Reaction Conditions :
| Parameter | Method A | Method B |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (10 mol%) | Pd(PPh₃)₄ (10 mol%) |
| Base | K₂CO₃ | Na₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O (4:1) | THF/H₂O (3:1) |
| Temperature | 80°C (12 hours) | Reflux (7 hours) |
| Yield | 84.8% | 80% |
Procedure :
-
Combine 4-(bis(4-iodophenyl)amino)benzaldehyde (1.47 g, 2.80 mmol), Pd(PPh₃)₄ (325 mg, 0.28 mmol), phenylboronic acid (821 mg, 6.72 mmol), and base in solvent.
-
Stir under inert atmosphere at specified temperature.
-
Extract with dichloromethane, dry over Na₂SO₄, and purify via silica gel chromatography (petroleum ether/CH₂Cl₂).
Catalyst Efficiency Analysis
Pd(PPh₃)₄ is preferred due to its stability and ability to prevent palladium black formation. Recent studies suggest that reducing catalyst loading to 1–5 mol% could lower costs without sacrificing yield.
Alternative Approaches and Modifications
Solvent Optimization
Replacing 1,4-dioxane with THF increases reaction homogeneity but may require longer reflux times.
Boronic Acid Variants
While phenylboronic acid is standard, electron-deficient boronic acids (e.g., 4-fluorophenyl) show reduced coupling efficiency (<70%) due to decreased nucleophilicity.
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
4-(Di([1,1’-biphenyl]-4-yl)amino)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 4-(Di([1,1’-biphenyl]-4-yl)amino)benzoic acid.
Reduction: 4-(Di([1,1’-biphenyl]-4-yl)amino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C31H23NO
- Molecular Weight : 425.52 g/mol
- Structural Features : The compound features a benzaldehyde group and two para-substituted biphenyl groups attached to an amino group. This unique structure enhances its electronic properties compared to simpler analogs.
Organic Electronics
The compound's conjugated structure makes it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The biphenyl substituents contribute to improved charge transport properties, which are crucial for the efficiency of electronic devices.
- Case Study : Research indicates that compounds with similar structures exhibit enhanced conductivity and stability when incorporated into electronic devices, suggesting that 4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde could serve as a valuable building block in the development of next-generation organic semiconductors.
Material Science
The compound's properties make it a candidate for the development of advanced materials. Its ability to form stable films can be exploited in coatings and composite materials.
- Research Findings : Studies have shown that materials incorporating biphenyl units demonstrate improved mechanical strength and thermal stability, making them suitable for high-performance applications.
While specific biological activities of 4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde require further investigation, preliminary data suggest potential interactions with biological targets due to its structural characteristics.
Mechanism of Action
The mechanism of action of 4-(Di([1,1’-biphenyl]-4-yl)amino)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, which can react with nucleophiles in biological systems. Additionally, the biphenyl groups can facilitate π-π interactions with aromatic residues in proteins, potentially affecting their function .
Comparison with Similar Compounds
Methoxy-Substituted Analogue
- Compound: 4-(Bis(2′,4′-dimethoxy-[1,1′-biphenyl]-4-yl)amino)benzaldehyde (A3)
- Key Differences : Methoxy groups at the 2′,4′-positions of the biphenyl moieties introduce steric hindrance and electron-donating effects.
- Synthetic Utility: Used in porphyrin synthesis via condensation with pyrrole (Lindsey conditions), unlike the parent compound, which lacks methoxy-directed reactivity .
Alkyl-Chain-Functionalized Derivative
- Compound: 4-(Bis(4′-butyl-[1,1′-biphenyl]-4-yl)amino)benzaldehyde (from )
- Key Differences : Butyl chains at the biphenyl termini.
- Impact :
Triarylamine-Based Aldehyde Ligand
- Compound : 4',4''',4'''''-Nitrilotris([1,1'-biphenyl]-4-carbaldehyde) (NTCBA)
- Key Differences : Three aldehyde-functionalized biphenyl arms connected via a central nitrogen atom.
- Impact: Coordination Chemistry: Forms cross-linked covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) due to multiple aldehyde sites, unlike the mono-aldehyde parent compound . Applications: Used in CO2 adsorption and photocatalysis, leveraging its rigid, porous structure .
Imidazole-Functionalized Derivative
- Compound : 4-(1-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-1H-imidazol-5-yl)benzaldehyde (Compound 5 from )
- Key Differences: Incorporates an imidazole ring linked to the biphenylamino-aldehyde core.
- Thermal Stability: Higher melting point (167–168°C) compared to the parent compound, suggesting improved thermal robustness .
Comparative Data Table
Research Findings and Trends
Biological Activity
4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde, a compound featuring a biphenyl moiety and an aldehyde functional group, is of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure
The compound can be represented as follows:
This structure suggests that it may interact with various biological targets due to the presence of both aromatic and functional groups.
Antimicrobial Activity
Research indicates that derivatives of biphenyl compounds often exhibit notable antimicrobial properties. A study on Schiff bases derived from similar structures demonstrated significant antibacterial and antifungal activities against various pathogens, including Escherichia coli and Candida albicans .
Table 1: Antimicrobial Activity of Biphenyl Derivatives
| Compound Name | Activity Type | Target Organisms | MIC (µg/mL) |
|---|---|---|---|
| 4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde | Antibacterial | E. coli, S. aureus | TBD |
| Schiff Base Derivative 1 | Antifungal | C. albicans | 45.2 |
| Schiff Base Derivative 2 | Antibacterial | Bacillus subtilis | 1.6 |
Anticancer Activity
The biphenyl structure has been linked to anticancer properties in various studies. For instance, biphenyl-based ligands have shown promising results in inhibiting cancer cell proliferation. A recent investigation highlighted that certain biphenyl derivatives exhibit IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
Table 2: Anticancer Activity of Biphenyl Compounds
| Compound Name | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde | MCF-7 | TBD |
| Biphenyl Derivative A | HCT-116 | 2.3 |
| Biphenyl Derivative B | MCF-7 | 3.23 |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, biphenyl compounds have demonstrated anti-inflammatory effects. Studies have indicated that certain derivatives can reduce inflammation in animal models, showing potential for treating inflammatory diseases .
Case Studies
Several case studies have explored the biological activity of biphenyl derivatives:
- Antimicrobial Efficacy : A study evaluated the antibacterial effects of various biphenyl derivatives against Gram-positive and Gram-negative bacteria. The results indicated a strong correlation between structural modifications and enhanced antimicrobial activity .
- Anticancer Mechanism : Research involving the treatment of cancer cell lines with biphenyl derivatives revealed that these compounds could induce apoptosis through the activation of caspase pathways .
- Inflammation Model : In a carrageenan-induced edema model, biphenyl derivatives significantly reduced paw swelling in rats, indicating their potential as anti-inflammatory agents .
Q & A
Q. Advanced
- Dark controls : Confirm that reactions proceed only under illumination.
- Radical scavengers (e.g., tert-butanol for •OH) identify active species.
- Isotopic labeling (e.g., D₂O) distinguishes proton-coupled electron transfer pathways.
- Electrochemical impedance spectroscopy (EIS) quantifies charge separation efficiency in composite catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
